molecular formula C7H10N2O B009829 5-Ethyl-6-methylpyrimidin-4(3H)-one CAS No. 103980-63-8

5-Ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B009829
CAS No.: 103980-63-8
M. Wt: 138.17 g/mol
InChI Key: YFQYHKFLGGGCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinol, 5-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of an ethyl group at the 5th position and a methyl group at the 6th position on the pyrimidine ring, along with a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-thio-6-methyluracil with ethyl acetoacetate in the presence of sodium methoxide and methanol. The reaction mixture is heated and then treated with glacial acetic acid to precipitate the product . Another method involves the desulfurization of 2-thio-6-methyluracil using Raney nickel catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and sublimation under reduced pressure are common practices to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinol, 5-ethyl-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.

Major Products Formed:

Scientific Research Applications

4-Pyrimidinol, 5-ethyl-6-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzymes, leading to inhibition. Additionally, its ethyl and methyl groups contribute to the compound’s overall hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

    2,4-Dihydroxypyrimidine: Similar structure but with hydroxyl groups at the 2nd and 4th positions.

    5-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 5th position and hydroxyl groups at the 2nd and 4th positions.

    6-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 6th position and hydroxyl groups at the 2nd and 4th positions.

Uniqueness: 4-Pyrimidinol, 5-ethyl-6-methyl- is unique due to the specific positioning of its ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other pyrimidine derivatives. This unique structure allows it to interact differently with biological targets and participate in specific chemical reactions .

Properties

CAS No.

103980-63-8

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

YFQYHKFLGGGCFR-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(NC=NC1=O)C

SMILES

CCC1=C(N=CNC1=O)C

Canonical SMILES

CCC1=C(NC=NC1=O)C

Origin of Product

United States

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